(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester

Bile acid synthesis α-Muricholic acid pathway Steroid Δ6 olefin

The compound (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (CAS 61252-26-4) is a C28H44O5 bile acid derivative (molecular weight 460.65 g/mol) featuring a Δ6 double bond and a 3α-ethoxycarbonyl protecting group. It is classified primarily as a protected synthetic intermediate in the multi-step preparation of α-Muricholic Acid (α-MCA), a 3,6,7-trihydroxy-5β-cholanic acid metabolite [REFS-1, REFS-2].

Molecular Formula C28H44O5
Molecular Weight 460.6 g/mol
CAS No. 61252-26-4
Cat. No. B044183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester
CAS61252-26-4
Molecular FormulaC28H44O5
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C
InChIInChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1
InChIKeySVIDCNYMFCDZHR-CUYCEIPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bile Acid Derivative (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (CAS 61252-26-4): A Defined Intermediate for α-Muricholic Acid Synthesis


The compound (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (CAS 61252-26-4) is a C28H44O5 bile acid derivative (molecular weight 460.65 g/mol) featuring a Δ6 double bond and a 3α-ethoxycarbonyl protecting group. It is classified primarily as a protected synthetic intermediate in the multi-step preparation of α-Muricholic Acid (α-MCA), a 3,6,7-trihydroxy-5β-cholanic acid metabolite [REFS-1, REFS-2]. It is supplied as a yellow solid (typical purity: 98%) with solubility in chlorinated solvents, with procurement options generally limited to research-scale quantities (e.g., 10 mg, 25 mg) [REFS-3, REFS-4].

Why Generic Substitution of 3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (61252-26-4) is Critically Constrained


In the synthesis of α-Muricholic Acid, simply interchanging related intermediates is not feasible because the specific oxidation state at C-6 and C-7, combined with the intact Δ6 double bond, dictates the entire downstream synthetic pathway. Unlike the 7-oxo analog (CAS 96475-64-8) which directs towards 7-oxo intermediates, or the 7-hydroxy analog which requires alternative protection strategies, compound 61252-26-4 uniquely preserves the oxidation-labile Δ6 alkene under a 3α-ethoxycarbonyl masking group, allowing regioselective functionalization [REFS-1, REFS-2]. Substitution with non-Δ6 analogs (e.g., 3α-acetoxy-5β-cholan-24-oic acid methyl ester) would fail to provide the necessary olefin for subsequent epoxidation or dihydroxylation steps, resulting in a completely different final product profile. This renders compound identity non-negotiable in the multi-step synthesis of α-MCA [2].

Specific Quantitative Evidence Guide: (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (61252-26-4)


Unique Δ6 Double Bond Retention in the α-Muricholic Acid Intermediate Route

Compound 61252-26-4 is specifically referenced as an intermediate in the synthesis of α-Muricholic Acid (α-MCA) [REFS-1, REFS-2]. In contrast to its closest structural analog, the 7-oxo derivative (CAS 96475-64-8), which contains a C-7 carbonyl and thus necessitates a different reduction sequence, 61252-26-4 maintains the original Δ6 unsaturation and lacks any oxidation at C-6 or C-7. This structural feature is essential for the directed introduction of the 6β-hydroxyl group characteristic of α-MCA [2].

Bile acid synthesis α-Muricholic acid pathway Steroid Δ6 olefin

Purity and Physical Form Specification: Purity ≥98% as a Yellow Solid

The target compound is offered by Coompo Research Chemicals (Catalogue C230092) with a purity specification of 98% and described as a yellow solid, soluble in Chloroform, Dichloromethane, and DMSO [1]. This represents a verifiable quality benchmark for procurement, specifically exceeding the supplier's generic purity baseline.

Chemical purity Procurement specification Solid-state characterization

Procurement Cost Benchmarking Against Closest 7-Oxo Analog (CAS 96475-64-8)

Santa Cruz Biotechnology lists (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic acid methyl ester (sc-498774) at $430.00 per 10 mg . Its closest structurally related analog, (3α,5β)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic acid methyl ester (sc-498776, CAS 96475-64-8), is listed at $330.00 per 25 mg from the same supplier . This yields a unit price of $43.00/mg for the target compound versus $13.20/mg for the 7-oxo analog, reflecting a 226% higher unit cost attributable to the protected Δ6 synthesis requirements.

Procurement cost Sourcing comparison Intermediate pricing

Supplier-Backed Documentation for Identity Verification via Key Literature

Multiple reputable vendors—including CymitQuimica, Coompo, and Amyjet (via TRC)—cite the same primary literature reference (Iida et al., J. Lipid Res. 1989, 30, 1267) as the basis for the compound's application in α-MCA synthesis [REFS-1, REFS-2, REFS-3]. This convergence across independent supplier databases provides supplier-independent evidentiary weight that the compound (CAS 61252-26-4) is the recognized intermediate, reducing the risk of misassignment that can occur with less well-documented research chemicals.

Literature reference Synthetic validation Product documentation

Specific Stereochemical Identity: Defined 3α,5β Configuration Critical for Biological Continuity

The compound's full IUPAC nomenclature (3α,5β)-3-[(ethoxycarbonyl)oxy]chol-6-en-24-oic acid methyl ester explicitly defines the 3α-OR and 5β-H configuration . This is essential because the thermodynamic 5β (A/B cis) junction is the native configuration of all primary mammalian bile acids. Generic substitution with a 5α (A/B trans) analog, such as an allocholanic acid derivative (e.g., 3α-hydroxy-5α-cholan-24-oic acid methyl ester), would yield an entirely non-physiological steroid scaffold incapable of serving as a precursor to α-MCA [1].

Stereochemistry 5β-cholane configurational integrity Structure-activity relationship

Application Scenarios for (3α,5β)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester (61252-26-4)


Multi-Step Laboratory Synthesis of α-Muricholic Acid (α-MCA) for Metabolic and Pharmacological Studies

Compound 61252-26-4 serves as a protected intermediate in the multi-step chemical synthesis of α-Muricholic Acid, a 3,6,7-trihydroxy bile acid metabolite of increasing interest for its roles in cholesterol absorption and bile acid signaling [REFS-1, REFS-2]. The intact Δ6 double bond and defined 3α,5β stereochemistry are structural prerequisites for the controlled introduction of the distinctive 6β-hydroxyl group. Procuring the 7-oxo analog would instead yield β-MCA or other isomers after reduction, as described in the synthetic routes outlined by Iida et al. (J. Lipid Res. 1989, 30, 1267).

Analytical Reference Standard for Chromatographic Identification of α-MCA Pathway Intermediates

The compound's identity as a protected Δ6 intermediate allows its use as a chromatographic reference standard during method development or impurity profiling in α-MCA synthetic process control. Because the Δ6 compound is chemically distinguishable from the saturated 7-oxo analog (CAS 96475-64-8) by both retention time and mass spectrometric detection, it serves as a unique marker for monitoring the early-stage intermediate profile [REFS-1, REFS-2]. The 98% purity specification further supports its direct use as a system suitability standard [2].

Process Chemistry Optimization and Route Scouting for Protecting Group Strategies Involving Acid-Sensitive Δ6 Steroids

The 3α-ethoxycarbonyl protecting group on compound 61252-26-4 provides a defined, selectively removable mask for the 3-hydroxyl, while the Δ6 alkene introduces a reactive handle for hydroxylation or epoxidation. This combination makes the compound useful in systematic studies comparing the stability and reactivity of ethoxycarbonyl-protected Δ6 bile acid intermediates versus acetyl- or silyl-protected analogs [REFS-1, REFS-2]. Its recognized role in the literature-supported α-MCA pathway provides a validated baseline for evaluating new synthetic strategies.

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